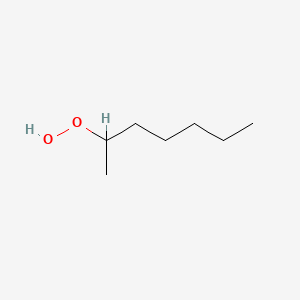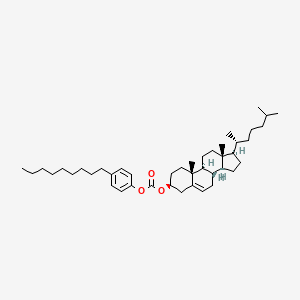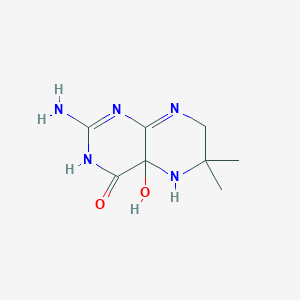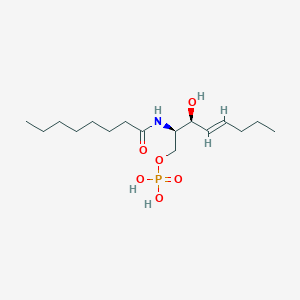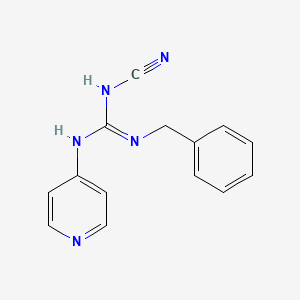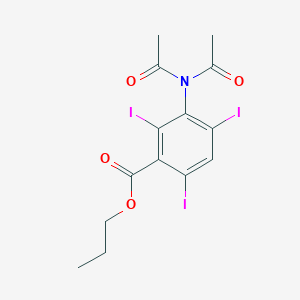
Propyl docetrizoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl docetrizoate is a chemical compound with the molecular formula C14H14I3NO4. It is known for its use as a bronchographic agent, particularly under the trade name Pulmidol. This compound is characterized by its ability to flow readily into small bronchial branches without passing into the bronchioles, making it an effective radiopaque medium for bronchography .
Analyse Des Réactions Chimiques
Propyl docetrizoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Propyl docetrizoate has several scientific research applications, including:
Chemistry: Used as a radiopaque medium in various chemical analyses.
Biology: Employed in studies involving bronchography to visualize the bronchial tree.
Medicine: Utilized in diagnostic imaging to enhance the contrast of bronchial structures.
Industry: Applied in the production of radiographic contrast agents for medical imaging
Mécanisme D'action
The mechanism of action of propyl docetrizoate involves its ability to enhance the contrast of bronchial structures during imaging. It achieves this by flowing into small bronchial branches and providing a clear radiopaque medium that can be visualized using X-ray imaging. The molecular targets and pathways involved in this process are primarily related to its physical properties rather than specific biochemical interactions .
Comparaison Avec Des Composés Similaires
Propyl docetrizoate can be compared with other similar compounds used as radiopaque media, such as:
Iodixanol: Another radiopaque medium used in various imaging techniques.
Iohexol: Commonly used in contrast-enhanced imaging procedures.
Iopamidol: Utilized in diagnostic imaging for its radiopaque properties.
This compound is unique in its specific application for bronchography, where its ability to flow into small bronchial branches without passing into the bronchioles is particularly advantageous .
Propriétés
Numéro CAS |
5579-08-8 |
|---|---|
Formule moléculaire |
C14H14I3NO4 |
Poids moléculaire |
640.98 g/mol |
Nom IUPAC |
propyl 3-(diacetylamino)-2,4,6-triiodobenzoate |
InChI |
InChI=1S/C14H14I3NO4/c1-4-5-22-14(21)11-9(15)6-10(16)13(12(11)17)18(7(2)19)8(3)20/h6H,4-5H2,1-3H3 |
Clé InChI |
DEVLRUOLAOLLCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=C(C(=C(C=C1I)I)N(C(=O)C)C(=O)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


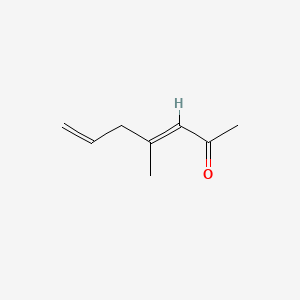
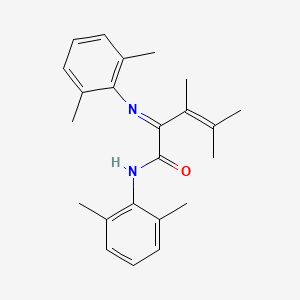
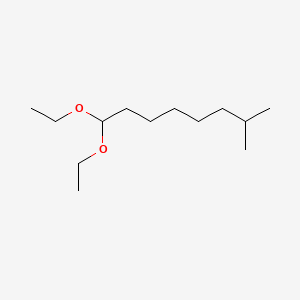
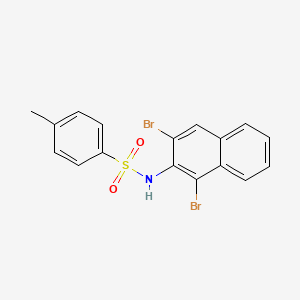
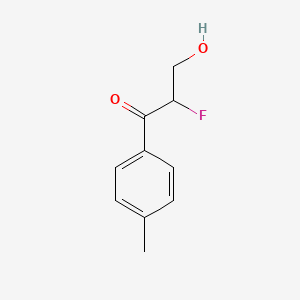
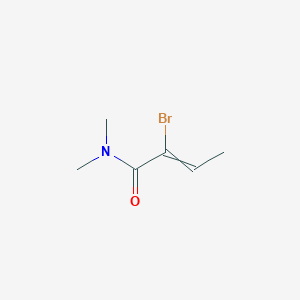
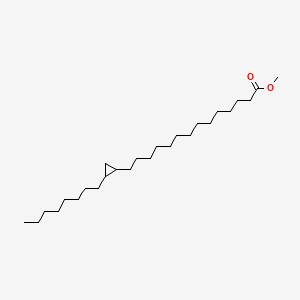
![9H-fluoren-2-amine,n,9-bis[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B13811541.png)
